Bodipy Cyclopamine-d10

Description

Hydrogen Isotope Exchange (HIE): This method involves exchanging C-H bonds with C-D bonds, often catalyzed by a metal (like iridium or ruthenium) in the presence of a deuterium (B1214612) source such as heavy water (D₂O). nih.gov

Reductive Deuteration: Carbonyls or other reducible groups can be treated with deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium. kit.edu

Dehalogenative Deuteration: A halogen atom can be replaced with a deuterium atom, a strategy that offers high site-selectivity. researchgate.net

The ten deuterium atoms in Bodipy Cyclopamine-d10 are likely placed at specific metabolically labile positions on the cyclopamine (B1684311) core or the linker to maximize metabolic stability.

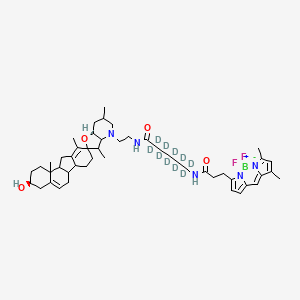

Structure

2D Structure

Properties

Molecular Formula |

C49H70BF2N5O4 |

|---|---|

Molecular Weight |

852.0 g/mol |

IUPAC Name |

N-[2-[(3S,7'aR)-3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-2,2,3,3,4,4,5,5,6,6-decadeuterio-6-[3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexanamide |

InChI |

InChI=1S/C49H70BF2N5O4/c1-30-24-44-47(34(5)49(61-44)20-18-39-40-15-11-35-26-38(58)17-19-48(35,6)42(40)28-41(39)33(49)4)55(29-30)23-22-54-45(59)10-8-7-9-21-53-46(60)16-14-36-12-13-37-27-43-31(2)25-32(3)56(43)50(51,52)57(36)37/h11-13,25,27,30,34,38-40,42,44,47,58H,7-10,14-24,26,28-29H2,1-6H3,(H,53,60)(H,54,59)/t30?,34?,38-,39?,40?,42?,44+,47?,48?,49?/m0/s1/i7D2,8D2,9D2,10D2,21D2 |

InChI Key |

CQPRECBXTRAUSE-QQKAENRGSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)NCCN1CC(C[C@@H]2C1C(C3(O2)CCC4C5CC=C6C[C@H](CCC6(C5CC4=C3C)C)O)C)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCC7=CC=C8N7[B-]([N+]9=C(C=C(C9=C8)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)NCCN3CC(CC4C3C(C5(O4)CCC6C7CC=C8CC(CCC8(C7CC6=C5C)C)O)C)C)C=C9[N+]1=C(C=C9C)C)(F)F |

Origin of Product |

United States |

Conjugation with Bodipy Dye:the Final Step is the Covalent Attachment of the Deuterated Cyclopamine Analog to a Functionalized Bodipy Dye. the General Synthesis of the Bodipy Core Involves the Condensation of Two Pyrrole Units with an Aldehyde or Acid Chloride, Followed by Complexation with a Boron Source Like Boron Trifluoride Etherate Bf₃oet₂ .mdpi.comthe Bodipy Dye Would Be Synthesized with a Reactive Group E.g., an N Hydroxysuccinimide Ester or an Isothiocyanate That Can Form a Stable Covalent Bond with the Functionalized Linker on the Deuterated Cyclopamine.

Quantification of Ligand-Receptor Binding Kinetics and Affinity using Fluorescence-Based Assays

Fluorescence-based assays are pivotal for determining the binding kinetics and affinity of ligands to their receptors. The inherent fluorescence of Bodipy Cyclopamine allows it to serve as a tracer in these assays to directly probe its binding to the SMO receptor. nih.govmdpi.com By measuring the fluorescence intensity associated with receptor-expressing cells, researchers can quantify binding events. For instance, saturation binding experiments in HEK293 cells stably expressing wild-type SMO determined the dissociation constant (K_d) of Bodipy-cyclopamine to be approximately 3.5 nM. pnas.org These methods are foundational for understanding how different molecules modulate SMO activity. pnas.orgpnas.org

High-Throughput Screening Methodologies Utilizing this compound (e.g., NanoBRET)

High-throughput screening (HTS) requires robust and sensitive assays to rapidly assess large numbers of compounds. The NanoLuc® Bioluminescence Resonance Energy Transfer (NanoBRET) assay has emerged as a superior methodology for studying ligand-receptor interactions in real-time within living cells. drugtargetreview.commdpi.comnih.gov

The NanoBRET assay for SMO involves a receptor N-terminally tagged with NanoLuc® luciferase (Nluc-SMO) acting as the BRET donor, and Bodipy Cyclopamine serving as the fluorescent BRET acceptor. nih.govbiorxiv.org When Bodipy Cyclopamine binds to Nluc-SMO, the two molecules come into close proximity (typically <10 nm), allowing for resonance energy transfer from the luciferase to the fluorophore. biorxiv.orgbmglabtech.com This energy transfer is measured as a ratiometric signal, providing a highly specific readout of ligand binding. nih.govbmglabtech.com

This technique overcomes significant limitations of traditional fluorescence-based assays, such as high background from non-specifically bound or auto-fluorescent compounds, and the need for extensive washing steps due to the lipophilic nature of Bodipy Cyclopamine. drugtargetreview.combiorxiv.org The sensitivity and specificity of NanoBRET make it highly suitable for HTS campaigns and for detailed pharmacological studies, including the kinetic analysis of ligand binding. nih.govbiorxiv.org Research using this method has revealed complex binding parameters for Bodipy-cyclopamine, suggesting the existence of more than one binding site on the SMO transmembrane core. nih.govbiorxiv.org

Table 1: Binding Affinity of Bodipy Cyclopamine to SMO Constructs via NanoBRET

| SMO Construct | Binding Model | Dissociation Constant (K_d) | Reference |

|---|---|---|---|

| Nluc-SMO (Full-length) | One-site fit | 170.9 ± 26.6 nM | biorxiv.org |

| ΔCRD Nluc-SMO (Lacking Cysteine-Rich Domain) | Two-sites fit | K_d1 = 4.0 ± 0.9 nM | biorxiv.org |

| K_d2 = High nM/low µM range |

Competitive Binding Assays with Known and Novel Smoothened Modulators

Competitive binding assays are a cornerstone for characterizing new, unlabeled SMO modulators. In this format, a fixed concentration of Bodipy Cyclopamine is incubated with SMO-expressing cells in the presence of varying concentrations of a competitor compound. pnas.orgnih.gov The ability of the unlabeled modulator to displace Bodipy Cyclopamine from SMO is measured by the reduction in the fluorescence or NanoBRET signal. nih.govnih.gov This allows for the determination of the competitor's binding affinity, typically expressed as an IC_50 or apparent dissociation constant (K_d). nih.govpnas.org

These assays have been used to characterize a wide range of SMO modulators, including:

Agonists: Such as SAG (Smoothened Agonist), which activates the Hh pathway by binding directly to SMO. pnas.org

Antagonists: Including KAAD-cyclopamine (a potent cyclopamine derivative) and SANT-1, which inhibit SMO activity. nih.govpnas.org

Novel Modulators: Researchers have identified other compounds, such as select glucocorticoids (e.g., clobetasol, fluticasone), that can displace Bodipy-cyclopamine, revealing unexpected interactions with SMO. pnas.org

These studies demonstrate that compounds can interact with SMO through different mechanisms. For example, some antagonists may compete directly for the same binding site as cyclopamine, while others may bind to an allosteric site and alter the receptor's conformation, thereby reducing its affinity for Bodipy Cyclopamine. pnas.org

Table 2: Binding Affinities of SMO Modulators from Bodipy Cyclopamine Competition Assays

| Compound | Compound Class | Cell Line | Reported Affinity | Reference |

|---|---|---|---|---|

| KAAD-cyclopamine | Antagonist | COS-1 cells expressing Smo | Apparent K_D = 23 nM | nih.govnih.gov |

| SAG | Agonist | Cos-1 cells expressing Smo | Apparent K_D = 59 nM | pnas.org |

| SANT-1 | Antagonist | Cos-1 cells expressing Smo | Apparent K_D = 3.4 nM | pnas.org |

| SANT-2 | Antagonist | Cos-1 cells expressing Smo | Apparent K_D = 21 nM | pnas.org |

| Clobetasol | Glucocorticoid/Agonist | HEK293 cells expressing WT Smo | EC_50 = 57 ± 2.6 nM | pnas.org |

| Fluticasone | Glucocorticoid/Agonist | HEK293 cells expressing WT Smo | EC_50 = 58 ± 1.2 nM | pnas.org |

| Halcinonide | Glucocorticoid/Agonist | HEK293 cells expressing WT Smo | EC_50 = 78 ± 2.1 nM | pnas.org |

Subcellular Localization and Dynamic Trafficking Analysis of this compound

The fluorescent nature of Bodipy Cyclopamine makes it a valuable tool for imaging studies to determine its distribution within cells and to track the localization of its target, SMO. nih.govnih.gov Understanding the subcellular location of SMO is critical, as its trafficking into and out of a specialized organelle, the primary cilium, is a key regulatory event in the Hh pathway. rupress.orgnih.gov

Real-Time Live-Cell Imaging of Intracellular Probe Distribution

Live-cell imaging using fluorescent probes like Bodipy Cyclopamine allows for the real-time visualization of molecular events as they occur. nih.govnih.gov Upon addition to cell culture, the membrane-permeant Bodipy Cyclopamine can diffuse into cells and bind to its intracellular target, SMO. nih.govnih.gov Using techniques like confocal microscopy, researchers can visualize the probe's distribution, which often appears in cytoplasmic vesicles and at the plasma membrane where SMO is located. nih.gov

These imaging studies have confirmed that Bodipy Cyclopamine specifically binds to cells expressing SMO, and this binding can be competed away by unlabeled SMO ligands, confirming the specificity of the interaction. nih.gov The probe's fluorescence allows for the tracking of not only its own location but also provides an indirect method to observe the subcellular distribution of the SMO receptor population it binds to. nih.govnih.gov

Analysis of Primary Cilia Accumulation and Dynamics of Smoothened Interacting with this compound

In vertebrates, Hh signaling is intricately linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub. plos.orgnih.gov In the absence of an Hh signal, the receptor Patched-1 (Ptch1) prevents SMO from accumulating in the cilium. rupress.org Upon Hh pathway activation, Ptch1's inhibition is relieved, leading to the rapid translocation and accumulation of SMO within the ciliary membrane. rupress.orgpnas.org

While fluorescently tagged SMO proteins are often used to directly visualize these dynamics, fluorescent ligands like Bodipy Cyclopamine have been instrumental in probing the functional consequences of this localization. nih.govpnas.org Paradoxically, some SMO antagonists, including cyclopamine itself, have been shown to promote the accumulation of SMO in the primary cilium, even while they inhibit its downstream signaling activity. semanticscholar.orgbiorxiv.org This discovery, aided by the use of cyclopamine and its derivatives, revealed that the mere presence of SMO in the cilium is not sufficient for pathway activation; the receptor must also be in a conformationally active state. biorxiv.orgnih.gov Studies of the dynamic movement of SMO into and out of the cilium, regulated by factors like the BBSome protein complex, are crucial for understanding how the Hh signal is transduced. plos.orgplos.org

Mechanistic Elucidation of Hedgehog Signaling Pathway Modulation by Cyclopamine Derivatives

Structural and Conformational Studies of Smoothened upon Bodipy Cyclopamine-d10 Binding

The interaction between this compound and the Smoothened receptor is a complex process that involves specific binding sites and induces significant conformational changes, ultimately leading to the modulation of the Hh signaling cascade.

The Smoothened receptor is a multifaceted protein composed of a seven-transmembrane heptahelical domain (TMD), an extracellular cysteine-rich domain (CRD), and a linker region connecting them. nih.gov Research using Bodipy-cyclopamine has been crucial in identifying and characterizing the ligand binding sites on this receptor.

Studies have demonstrated that the primary binding site for cyclopamine (B1684311) and its derivatives is located within the heptahelical bundle, or TMD. nih.govnih.gov Experiments using flow cytometry on cells expressing Smo constructs lacking either the CRD (SmoΔCRD) or the cytoplasmic C-terminal domain (SmoΔCT) showed that Bodipy-cyclopamine could still bind effectively. nih.gov This binding was competitively inhibited by the non-labeled cyclopamine derivative, KAAD-cyclopamine, confirming that the TMD is sufficient for this interaction. nih.gov Computational analyses support this, indicating that the most energetically favorable binding position for cyclopamine on Smo is the TMD. nih.gov

While the TMD contains the principal binding pocket, the CRD also plays a significant role. Some studies suggest that cyclopamine can act as an agonist when it binds to the CRD, in contrast to its antagonistic role when bound to the TMD. nih.govharvard.edu However, other research indicates that the CRD exerts a negative allosteric modulation on the binding of Bodipy-cyclopamine to the TMD. biorxiv.org This suggests a complex interplay between the two domains. Further research has identified two distinct binding sites for Bodipy-cyclopamine within the 7TM core itself: a high-affinity site deep within the pocket and a lower-affinity site. biorxiv.org The binding site for natural sterols, such as cholesterol and oxysterols, has been mapped to the CRD and is considered separate from the TMD site where cyclopamine and other synthetic modulators bind. researchgate.netnih.gov

The binding of ligands like this compound to Smo is not a simple lock-and-key mechanism; it involves allosteric modulation and induces critical conformational changes in the receptor. researchgate.net The binding of cyclopamine to the heptahelical bundle is believed to cause a conformational shift that inhibits Smo activity. nih.govnih.gov This is supported by evidence that cyclopamine binding can reverse the endoplasmic reticulum retention of certain misfolded Smo mutants, presumably by mediating a change in protein conformation. nih.gov

The CRD can allosterically influence ligand binding to the TMD. biorxiv.org Specifically, the CRD has been shown to exert a negative allosteric effect on Bodipy-cyclopamine's binding to the TMD, meaning its presence reduces the ligand's binding affinity to the transmembrane core. biorxiv.org Conversely, cyclopamine binding to the CRD can induce an active conformation of the TMD, highlighting the bidirectional communication between these domains. harvard.edu The binding of sterols to the CRD induces a conformational change that is relayed to the 7TM domain, switching it to an active state that can trigger downstream signaling. harvard.edu Antagonists that bind to the TMD, like cyclopamine, are thought to block the opening of a hydrophobic tunnel within the receptor, preventing the conformational changes necessary for activation. harvard.edu

Impact of this compound on Downstream Hedgehog Pathway Effector Activation

The binding of this compound to the Smoothened receptor's transmembrane domain ultimately results in the inhibition of the canonical Hedgehog signaling pathway. nih.govnih.gov In the active state, Smoothened initiates a signaling cascade that prevents the proteolytic cleavage of the Gli family of transcription factors (Gli1, Gli2, and Gli3). frontiersin.org The full-length Gli proteins then translocate to the nucleus to activate the transcription of Hh target genes.

Bodipy-cyclopamine, which retains the inhibitory potency of its unlabeled counterpart, blocks this process. nih.gov By binding to Smo and locking it in an inactive conformation, it prevents the activation of the downstream signaling components. nih.govnih.gov This leads to the suppression of Gli transcription factor expression and activity. semanticscholar.org For instance, the inhibitor TT22, which competitively displaces Bodipy-cyclopamine from Smo, was shown to inhibit the expression of the downstream Gli transcription factor, implying that Bodipy-cyclopamine's binding directly prevents this activation. semanticscholar.org This inhibition of downstream effectors is the basis for the ability of cyclopamine to reduce the growth of glioma cell lines that have high levels of Gli1 expression and to deplete the population of stem-like cancer cells in glioblastoma. nih.gov

Comparative Analysis of this compound with Non-Labeled Cyclopamine and Other Smoothened Antagonists

This compound is frequently used in competitive binding assays to determine the binding affinities and mechanisms of other Smo antagonists. These studies reveal a common binding pocket for many inhibitors while also highlighting differences in potency and interaction.

Unlabeled cyclopamine derivatives, such as KAAD-cyclopamine, directly compete with Bodipy-cyclopamine for binding to Smo. nih.gov This competition has been used to determine the dissociation constant (KD) for these unlabeled ligands, with KAAD-cyclopamine showing an apparent KD of 23 nM, indicating a high binding affinity. nih.govnih.gov

A range of other Smo antagonists, both natural and synthetic, have been characterized using Bodipy-cyclopamine displacement assays. These include clinically relevant drugs like Vismodegib (GDC-0449) and other investigational compounds. semanticscholar.orgsemanticscholar.org As shown in the table below, these antagonists exhibit a wide range of potencies in their ability to displace Bodipy-cyclopamine and inhibit the Hh pathway. For example, IPI-926, a semi-synthetic cyclopamine analog, demonstrated an approximately 80-fold greater binding affinity for human Smo than cyclopamine in a Bodipy-cyclopamine competition assay. semanticscholar.org Similarly, the acylguanidine derivative MRT-83 showed potent, nanomolar efficiency in displacing Bodipy-cyclopamine. researchgate.net These comparative analyses are crucial for the development of new and more effective Hh pathway inhibitors for therapeutic use. researchgate.net

| Compound | Class | Interaction with Bodipy-Cyclopamine Binding | Finding | Source |

| KAAD-cyclopamine | Cyclopamine Derivative | Competitive | Competes for binding to the Smo heptahelical bundle with an apparent KD of 23 nM. | nih.gov |

| SANT-1 | Synthetic Antagonist | Competitive / Allosteric | Competes with Bodipy-cyclopamine, binding to the 7TM core. Exerts allosteric modulation. | biorxiv.org |

| Vismodegib (GDC-0449) | Synthetic Antagonist | Competitive | Competes with and displaces Bodipy-cyclopamine from the Smo receptor in a dose-dependent manner. | semanticscholar.org |

| IPI-926 | Cyclopamine Analog | Competitive | Displays ~80-fold greater binding affinity for human Smo compared to cyclopamine. | semanticscholar.org |

| MRT-83 | Acylguanidine Derivative | Competitive | Shows nanomolar antagonist potency (IC50 of 4.6 nM) in a Bodipy-cyclopamine binding assay. | researchgate.net |

| TT22 | Synthetic Antagonist | Competitive | Displaces Bodipy-cyclopamine from Smo in a dose-dependent manner. | semanticscholar.org |

Advanced Imaging and Spectroscopic Applications of Bodipy Cyclopamine D10

High-Resolution Microscopy Techniques for Visualizing Probe-Target Interactions

High-resolution microscopy is essential for elucidating the spatial dynamics of Bodipy Cyclopamine-d10 within cellular environments. These techniques provide direct visual evidence of the probe's binding to the SMO receptor and its subsequent subcellular localization.

Confocal microscopy has been instrumental in studying the cellular distribution of BODIPY-cyclopamine. This technique allows for the optical sectioning of cells, reducing out-of-focus fluorescence and enabling clearer visualization of the probe's location. Research has shown that BODIPY-cyclopamine specifically binds to cells expressing the SMO receptor. nih.gov In fluorescence microscopy studies, the probe demonstrates high-capacity binding to a subpopulation of COS-1 cells that have been transiently transfected to express SMO. nih.gov

This specific binding is often localized to the plasma membrane and intracellular compartments where SMO resides. nih.gov The general lipophilic nature of BODIPY dyes facilitates their integration into lipid-rich membranes, making them effective for staining the plasma membrane and endoplasmic reticulum. mdpi.com When conjugated to cyclopamine (B1684311), the probe's distribution becomes dictated by its interaction with the SMO target protein. nih.govnih.gov This specificity has been confirmed in experiments where cells expressing mutant forms of SMO or other membrane proteins, like Drosophila Smo, fail to bind BODIPY-cyclopamine in a specific manner. nih.gov

While confocal microscopy can identify cellular compartments, super-resolution microscopy techniques push beyond the diffraction limit of light (~200-250 nm) to visualize molecular interactions at the nanoscale. researching.cnuni-tuebingen.de Techniques such as Stimulated Emission Depletion (STED) microscopy, Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions down to tens of nanometers. thermofisher.comexcedr.com

Although direct super-resolution imaging studies specifically using this compound are not extensively documented, the potential for its application is significant. BODIPY dyes are well-suited for advanced imaging due to their excellent photophysical properties, including high fluorescence quantum yields and photostability. mdpi.commdpi.com Photoactivatable BODIPY probes have been successfully developed and used for PALM imaging of subcellular structures like microtubules in living cells. nih.govresearchgate.net

Applying super-resolution techniques to this compound could provide unprecedented detail about its interaction with the SMO receptor. For instance, it could resolve whether the probe-target complex is localized to specific membrane microdomains, such as lipid rafts or the primary cilium, which is a key signaling hub for the Hh pathway. This level of detail is crucial for understanding the precise mechanism of SMO activation and inhibition. nih.gov

Spectroscopic Characterization of this compound in Biological Environments (e.g., Fluorescence Polarization)

Spectroscopic techniques are vital for characterizing the behavior of this compound in solution and its interaction with its biological target under various conditions. Fluorescence polarization (or fluorescence anisotropy) is a particularly useful method for studying molecular binding events in real-time. biorxiv.org

The principle of fluorescence polarization relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. acts2020jp.org When this compound is free in solution, it is a relatively small molecule and rotates rapidly, leading to a low fluorescence polarization value. However, upon binding to the large, membrane-embedded SMO protein, its rotational motion is significantly constrained. This slower tumbling results in a measurable increase in fluorescence polarization. acs.org

This technique provides a powerful, homogenous assay format for quantifying binding affinity and kinetics without the need to separate bound from free ligand. It has been cited as a key method for assessing ligand-receptor interactions for BODIPY-cyclopamine. biorxiv.org The sensitivity of BODIPY dyes to their local environment can also be leveraged. Changes in the fluorescence lifetime or intensity of this compound upon binding can provide additional information about the conformational state of the SMO receptor. acts2020jp.orgucl.ac.uk

Preclinical Pharmacological and Biological Efficacy Studies in Model Systems

In Vivo Animal Models for Evaluating Pathway Modulation and Biological Effects

While BODIPY Cyclopamine-d10 and its non-deuterated form are invaluable tools for in vitro studies, their application in in vivo animal models to directly evaluate pathway modulation and biological efficacy is not widely documented in available scientific literature. The primary role of this fluorescent compound is as a probe for high-throughput screening and mechanistic studies in cell-based systems, where its optical properties can be easily leveraged. nih.govpnas.org

Preclinical in vivo efficacy studies of the Hedgehog pathway typically utilize non-fluorescent, therapeutically intended Smo antagonists, such as cyclopamine (B1684311) itself or its more potent, semi-synthetic derivatives like saridegib (B1684313) (IPI-926) and vismodegib. mdpi.comsemanticscholar.org These studies in xenograft or genetically engineered mouse models focus on outcomes like tumor growth inhibition and survival. mdpi.com For instance, the efficacy of Smo inhibitors has been demonstrated in mouse models of medulloblastoma, pancreatic cancer, and basal cell carcinoma. pnas.orgmdpi.com

Although direct in vivo efficacy studies using BODIPY-cyclopamine are not common, some research has employed in vivo imaging techniques with other fluorescent molecules to track drug delivery or pathway activity. For example, nanoparticles loaded with cyclopamine and a different fluorescent dye (Ce6) have been used to image tumor accumulation in mice. frontiersin.org Other studies have developed transgenic zebrafish models with fluorescent reporters (e.g., mCherry) that are expressed under the control of the Gli transcription factor, allowing for real-time visualization of Hh pathway activity in a living organism in response to treatment with non-fluorescent cyclopamine. nih.govplos.org These approaches indirectly underscore the utility of fluorescence in preclinical models but differ from using BODIPY-cyclopamine itself as the therapeutic and imaging agent.

Pharmacodynamic Biomarker Analysis in Preclinical Investigations

Pharmacodynamic (PD) biomarkers are essential in preclinical studies to confirm that a drug engages its molecular target and modulates the intended biological pathway. In the context of Hedgehog pathway research, BODIPY-cyclopamine plays a key role in the initial and most direct form of PD analysis: target engagement.

The displacement of BODIPY-cyclopamine from the Smo receptor in cellular assays serves as a direct biomarker of target binding for novel, unlabeled inhibitors. acs.orgfrontiersin.org By quantifying the reduction in fluorescence, researchers can determine the binding affinity of a new compound to Smo, confirming it interacts with the correct target. semanticscholar.orgyangresearchlab.org This competitive binding assay is a foundational step in the preclinical characterization of nearly all new Smo antagonists. mdpi.com

Following the confirmation of target engagement, investigators proceed to analyze downstream biomarkers to verify functional inhibition of the Hh pathway. The activation of Smo normally leads to the nuclear translocation of Gli transcription factors, which in turn upregulate the expression of target genes, most notably GLI1 and PTCH1. frontiersin.org Therefore, a key pharmacodynamic endpoint in preclinical studies is the measurement of GLI1 and PTCH1 mRNA or protein levels. A successful Smo inhibitor is expected to cause a dose-dependent decrease in the expression of these genes in both in vitro cell cultures and in vivo tumor tissues from animal models. acs.orgfrontiersin.org Studies have shown a clear correlation between a compound's ability to displace BODIPY-cyclopamine from Smo and its potency in downregulating Gli1 and Ptch1 expression. frontiersin.org This two-tiered approach, combining direct target engagement with functional downstream biomarker analysis, provides robust evidence of a compound's mechanism of action and biological efficacy.

Table 2: Pharmacodynamic Biomarkers in Preclinical Investigations of Hh Pathway Inhibitors

| Biomarker Type | Analysis Method | Purpose | Reference |

|---|---|---|---|

| Target Engagement | BODIPY-cyclopamine competitive displacement assay (via flow cytometry or fluorescence microscopy) | To confirm direct binding of a test compound to the Smoothened (Smo) receptor and determine its binding affinity. | acs.orgsemanticscholar.orgyangresearchlab.orgfrontiersin.org |

| Downstream Pathway Modulation | Quantitative PCR (qPCR) or Western Blot for Gli1 and Ptch1 | To measure the functional inhibition of the Hh pathway by quantifying the reduction in the expression of key target genes. | acs.orgfrontiersin.org |

| Cellular Function | Alkaline Phosphatase (AP) Assay in C3H10T1/2 cells | To assess the inhibition of a biological process (osteoblast differentiation) that is dependent on Hh signaling. | mdpi.comsemanticscholar.org |

| Reporter Gene Activity | Luciferase Assay in Shh-LIGHT2 cells | To quantify Hh pathway activity through a Gli-responsive reporter gene, providing a high-throughput measure of inhibition. | pnas.orgmdpi.com |

Analytical Methodologies for Deuterated Fluorescent Probes

Applications of Deuterium (B1214612) Labeling (Bodipy Cyclopamine-d10) in Mass Spectrometry-Based Studies

Deuterium labeling, as seen in this compound, is a critical technique in mass spectrometry for differentiating the labeled compound from its non-deuterated counterpart and from endogenous molecules. The primary advantage stems from the mass difference between hydrogen (¹H) and deuterium (²H or D), which is readily detectable by mass spectrometers. This compound has a molecular weight of 851.98 g/mol and a molecular formula of C₄₉H₆₀D₁₀BF₂N₅O₄. scbt.com The presence of ten deuterium atoms provides a significant and unambiguous mass shift from the unlabeled form.

In mass spectrometry-based assays, this compound can serve as an ideal internal standard for the quantification of the non-deuterated Bodipy Cyclopamine (B1684311). Since the deuterated standard co-elutes with the analyte in liquid chromatography-mass spectrometry (LC-MS) and has nearly identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification.

With the advent of ultra-sensitive mass spectrometry techniques, stable isotopes like deuterium have become instrumental in biomedical fields. informaticsjournals.co.in For instance, by labeling compounds with deuterium, researchers can track their distribution within a biological system and elucidate the metabolic fate of the drug. informaticsjournals.co.in

Illustrative Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M+H]⁺ |

| Bodipy Cyclopamine | C₄₉H₇₀BF₂N₅O₄ | 841.56 | 842.57 |

| This compound | C₄₉H₆₀D₁₀BF₂N₅O₄ | 851.62 | 852.63 |

This table illustrates the expected mass difference between the non-deuterated and deuterated forms of Bodipy Cyclopamine, which is fundamental for its application in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Insights of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. Deuterium labeling in compounds like this compound can provide unique conformational and dynamic insights. While proton (¹H) NMR is the most common NMR technique, the substitution of protons with deuterium atoms at specific sites simplifies complex ¹H-NMR spectra by removing certain signals. This spectral simplification can aid in the structural assignment of the remaining protons.

Furthermore, deuterium has a different nuclear spin and magnetic moment compared to hydrogen, which can be exploited in ²H-NMR studies. Although less sensitive than ¹H-NMR, ²H-NMR can provide valuable information about the mobility and orientation of the deuterated parts of the molecule. For a molecule like this compound, where the deuterium labels are on the cyclopamine moiety, ²H-NMR could potentially report on the conformational changes of the cyclopamine core upon binding to its target, the Smoothened (SMO) receptor. medchemexpress.comnih.gov The study of molecular conformation is crucial as it can influence the biological activity of a compound. nih.gov

Variable-temperature NMR studies of deuterated analogs can also reveal information about dynamic processes, such as hindered rotations around single bonds, by observing changes in the NMR signals as a function of temperature.

Advantages of Isotopic Labeling in Metabolic Stability and Pharmacokinetic Profiling in Preclinical Contexts

The replacement of hydrogen with deuterium at metabolically vulnerable sites in a drug molecule is a well-established strategy to improve its metabolic stability and pharmacokinetic profile. informaticsjournals.co.injuniperpublishers.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This difference in bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. bioscientia.de

For a compound like cyclopamine, which is known to undergo metabolism, introducing deuterium atoms can lead to:

Increased Metabolic Stability: By slowing down the rate of metabolism, often mediated by cytochrome P450 (CYP) enzymes, the deuterated compound can remain in its active form for a longer period. juniperpublishers.combioscientia.de This can be particularly advantageous for fluorescent probes used in prolonged imaging studies.

Improved Pharmacokinetic Profile: A slower metabolism can lead to a longer biological half-life (t₁/₂), increased systemic exposure (Area Under the Curve, AUC), and potentially a higher maximum plasma concentration (Cₘₐₓ). nih.gov These improved pharmacokinetic parameters can translate to more stable and sustained target engagement in preclinical models. informaticsjournals.co.in

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of such harmful metabolites. bioscientia.de

The improved pharmacokinetic properties of deuterated compounds can ultimately allow for more effective and sustained interrogation of biological pathways in a preclinical setting. nih.gov

Illustrative Comparison of Pharmacokinetic Parameters

| Parameter | Standard Compound | Deuterated Analog | Expected Change with Deuteration |

| Half-life (t₁/₂) | Shorter | Longer | Increase |

| Clearance (CL) | Higher | Lower | Decrease |

| Area Under the Curve (AUC) | Lower | Higher | Increase |

| Maximum Concentration (Cₘₐₓ) | Lower | Higher | Increase |

This table provides a generalized illustration of the expected improvements in key pharmacokinetic parameters for a deuterated compound compared to its non-deuterated counterpart based on established principles of deuterium labeling. informaticsjournals.co.innih.gov

Future Directions and Emerging Research Avenues

Development of Next-Generation Fluorescent and Isotopic Probes for Signaling Pathways

The success of probes like Bodipy Cyclopamine-d10 is a catalyst for the development of the next generation of molecular sensors for studying intricate signaling pathways. nih.govresearchgate.net Future work is focused on creating probes with enhanced features, drawing lessons from the structure and application of existing tools.

Fluorescent Probes: Research is moving towards fluorophores with improved photophysical properties. rsc.org This includes developing dyes with greater photostability, higher quantum yields, and tunable absorption and emission spectra to allow for multiplexing with other probes. aai.orgnih.gov The aim is to create sensors that can be used for long-term, real-time imaging in living cells with minimal background interference and phototoxicity. nih.govnih.gov Innovations such as Förster Resonance Energy Transfer (FRET) and photo-induced electron transfer (PeT) are being integrated into probe design to create ratiometric sensors that provide more quantitative and reliable readouts of cellular events. researchgate.netnih.govacs.org The development of probes sensitive to environmental changes, such as pH or viscosity, further expands the toolkit for dissecting cellular processes with high spatiotemporal resolution. nih.govacs.org

Isotopic Probes: Stable isotope labeling is an indispensable tool for tracing metabolic pathways and quantifying changes in protein abundance and modifications. frontiersin.orgcreative-proteomics.com Probes like this compound, which incorporate stable isotopes, pave the way for more complex studies. Future isotopic probes will likely combine metabolic tracing with functional readouts. By using tracers with stable isotopes such as ¹³C, ¹⁵N, and ²H, researchers can follow the metabolic fate of specific molecules and understand how signaling pathways influence cellular metabolism in both normal and diseased states. frontiersin.orgnih.gov This approach allows for the simultaneous assessment of multiple pathways and provides in-depth analysis of metabolic flux, offering a systems-level view of cellular regulation. frontiersin.org

Integration of this compound in High-Content and High-Throughput Screening Platforms

This compound and its non-deuterated analog, BODIPY-cyclopamine, are exceptionally well-suited for high-content (HCS) and high-throughput screening (HTS) platforms designed to identify and characterize new modulators of the Hedgehog signaling pathway.

The development of a Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET)-based ligand binding assay has been a significant advancement. nih.govbiorxiv.org In this system, the SMO receptor is tagged with Nanoluciferase (Nluc), which acts as a BRET donor. biorxiv.org When BODIPY-cyclopamine (the BRET acceptor) binds to the Nluc-SMO receptor, energy is transferred, generating a detectable signal. nih.govmedchemexpress.com This proximity-based assay is highly sensitive and specific, minimizing interference from non-specifically bound ligands, a common issue in purely fluorescence-based assays. biorxiv.org

The NanoBRET assay has proven superior for kinetic analysis of ligand-receptor binding in living cells and for competition binding experiments. nih.gov It has been used to assess the binding of various known SMO ligands and has been instrumental in pharmacologically dissecting two distinct binding sites for BODIPY-cyclopamine on the SMO receptor. nih.govbiorxiv.org This high-throughput compatible assay serves as a powerful tool for discovering novel drugs targeting the SMO receptor. nih.govmedchemexpress.com Acylthiourea, acylurea, and acylguanidine derivatives have been successfully evaluated using BODIPY-cyclopamine binding assays, identifying compounds with potent nanomolar inhibitory activity on the Hedgehog pathway. researchgate.net

Table 1: Application of BODIPY-Cyclopamine in Screening Assays

| Assay Type | Key Findings | Reference(s) |

|---|---|---|

| NanoBRET Binding Assay | Established a sensitive, HTS-compatible live-cell assay for the SMO receptor. | nih.gov, biorxiv.org |

| Allowed for real-time kinetic analysis of ligand binding to SMO. | nih.gov | |

| Distinguished two separate binding sites for BODIPY-cyclopamine on the SMO transmembrane core. | nih.gov | |

| Superior to traditional fluorescence-based assays in separating specific from non-specific binding. | biorxiv.org | |

| Competition Binding Assays | Used to determine the binding affinities of various SMO ligands, including SANT-1, cyclopamine-KAAD, SAG1.3, and purmorphamine. | nih.gov |

| Identified potent acylguanidine inhibitors (e.g., MRT-83) with nanomolar efficiency in displacing BODIPY-cyclopamine. | researchgate.net | |

| Flow Cytometry & Fluorescence Microscopy | Confirmed specific binding of BODIPY-cyclopamine to cells expressing the SMO receptor, but not to cells with a mutated form or other related receptors. | nih.gov |

Expanding the Application of this compound in Diverse Biological and Disease Models

The aberrant activation of the Hedgehog signaling pathway is implicated in various cancers and developmental disorders. nih.govresearchgate.net While cyclopamine (B1684311) itself has been studied in numerous disease models, the fluorescent and isotopically labeled this compound offers enhanced capabilities for detailed mechanistic and preclinical studies.

Future applications are expected to expand into a wider array of disease models. In oncology, where Hedgehog signaling drives tumorigenesis in cancers like basal cell carcinoma and medulloblastoma, this compound can be used to visualize SMO receptor expression and drug engagement in tumor models. nih.govmdpi.com Its use in quantitative imaging could help assess the efficacy of Hedgehog pathway inhibitors in preclinical studies. nih.gov

Beyond cancer, there is potential for its use in studying metabolic and neurodevelopmental disorders. The Hedgehog pathway is expressed in the adult hypothalamus and is modulated by metabolic states like fasting, suggesting a role in regulating energy homeostasis. biorxiv.org this compound could be a valuable tool for imaging SMO in hypothalamic neurons and understanding its role in metabolic diseases. Furthermore, its utility has been demonstrated in studying the binding of flavonolignans to the SMO receptor, which has implications for skin cancer research. mdpi.com The probe's application in models of juvenile neuronal ceroid lipofuscinosis (Batten disease) and in hiPSC-derived sebocytes highlights its versatility in diverse cellular systems. uni-frankfurt.degoogle.com

Computational and Structural Modeling for Rational Probe Design and Target Interaction Prediction

Computational and structural modeling are becoming indispensable for the rational design of new fluorescent probes and for predicting how they interact with their biological targets. rsc.orgnih.gov In the context of this compound, these approaches provide critical insights into its binding mechanism and inform the development of next-generation probes.

Molecular dynamics (MD) simulations have been used to study the dynamics of BODIPY dye-labeled molecules, providing an accurate representation of their behavior that aligns with experimental data from techniques like fluorescence anisotropy. nih.gov Such simulations can predict distance distributions between the fluorophore and other moieties, which is crucial for designing FRET-based sensors. nih.gov For the BODIPY core itself, computational studies have examined the nature of intermolecular interactions in dimer formation, which can influence photophysical properties through processes like fluorescence quenching. researchgate.net

Specifically for cyclopamine's interaction with the SMO receptor, extensive computational modeling has been performed. MD simulations have explored the dynamic behavior of cyclopamine's interactions with different domains of the SMO receptor, revealing that its binding site (either the Cysteine-Rich Domain or the Transmembrane Domain) determines whether it acts as an agonist or antagonist. nih.gov Molecular docking calculations combined with rational design strategies have been employed to develop novel probes with enhanced properties, such as near-infrared (NIR-II) emission for deeper tissue imaging. nih.gov These computational methods provide a quantitative basis for understanding structure-property relationships, enabling the fine-tuning of a probe's photophysical characteristics and biological function. nih.govacs.org This synergy between computational modeling and experimental validation accelerates the development of precisely tailored molecular tools for interrogating complex biological phenomena.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.